molecular formula C16H13BrO3 B184212 (2-Acetyl-4-bromophenyl) 4-methylbenzoate CAS No. 88952-08-3

(2-Acetyl-4-bromophenyl) 4-methylbenzoate

Cat. No. B184212
CAS RN: 88952-08-3
M. Wt: 333.18 g/mol
InChI Key: JIIMHIOYMNXTKM-UHFFFAOYSA-N
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Description

“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a chemical compound with the molecular formula C16H13BrO3 . It has a molecular weight of 333.18 .


Physical And Chemical Properties Analysis

“(2-Acetyl-4-bromophenyl) 4-methylbenzoate” is a compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

(2-Acetyl-4-bromophenyl) 4-methylbenzoate has been synthesized and characterized using various techniques, shedding light on its structure and properties. For instance, Diwaker et al. (2015) synthesized the title compound and characterized it using experimental FTIR, ^1H and ^13C NMR, single crystal XRD, and various theoretical methods. Their study provides detailed insights into the geometrical parameters, vibrational frequencies, and electronic structure of the compound (Diwaker et al., 2015).

Reactions and Derivatives

Research into the reactivity of similar compounds provides insights into possible applications of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in chemical synthesis. Clarke, Scrowston, and Sutton (1973) described electrophilic substitution reactions of benzo[b]thiophen derivatives, highlighting the potential for creating diverse derivatives through reactions such as bromination, nitration, and the Claisen rearrangement. These reactions form the basis for synthesizing various compounds, indicating a potential application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in the synthesis of complex organic molecules (Clarke, Scrowston, & Sutton, 1973).

Metabolic Studies

Although not directly related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate, studies on the metabolism of related compounds by alveolar macrophages in rabbits have been conducted. For example, Watson D. Reid, Jane M. Glick, and Gopal Krishna (1972) explored the metabolism of foreign compounds by alveolar macrophages, offering insights into how similar compounds might be metabolized in biological systems, which could inform pharmacological and toxicological evaluations (Watson D. Reid, Jane M. Glick, & Gopal Krishna, 1972).

Pharmacological Potential

The synthesis and reactions of compounds structurally related to (2-Acetyl-4-bromophenyl) 4-methylbenzoate have been explored for their potential as pharmacological agents. For instance, Abdel-Wahab et al. (2008) investigated thiosemicarbazides, triazoles, and Schiff bases derived from similar compounds for their antihypertensive α-blocking activity, suggesting a possible avenue for the pharmacological application of (2-Acetyl-4-bromophenyl) 4-methylbenzoate in developing new therapeutics (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Safety And Hazards

The safety and hazards associated with “(2-Acetyl-4-bromophenyl) 4-methylbenzoate” are not explicitly mentioned in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2-acetyl-4-bromophenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIMHIOYMNXTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357350
Record name Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Acetyl-4-bromophenyl) 4-methylbenzoate

CAS RN

88952-08-3
Record name Benzoic acid, 4-methyl-, 2-acetyl-4-bromophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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